Antibiotic K 41

Vue d'ensemble

Description

Antibiotic K-41 is an orally active antibiotic that can be obtained from Streptomyces hygroscopicus . It has been found to have antibacterial and antiplasmodial activity . In vitro and in vivo antimalarial activities of K-41 have been reported against drug-resistant strains of Plasmodia .

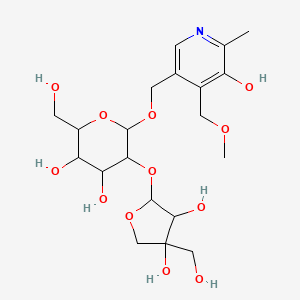

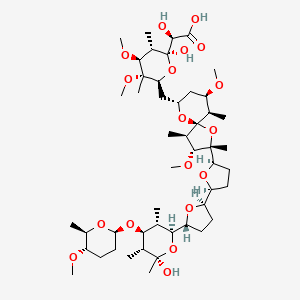

Molecular Structure Analysis

The molecular structure and absolute configuration of the antibiotic K-41 have been established by X-ray crystal structure analyses . The structure was assigned using electron impact and field desorption mass spectrometry and nuclear magnetic resonance (NMR) spectrometry .Applications De Recherche Scientifique

Biosynthesis and Enhancement for Anti-Infective Activity

A study by Chen et al. (2020) focused on the biosynthetic gene cluster (BGC) for polyether antibiotic K-41A, derived from marine Streptomyces sp. SCSIO 01680. Their research involved bioinformatics analyses, gene disruption, and metabolomics analyses to produce derivatives and study methyltransferases. This study is significant as it highlights the potential of modulating methylation to enhance K-41A's anti-infective activity.

Antibacterial and Anti-HIV Activity

Another key study by Liu et al. (2020) examined the anti-HIV activity of K-41A and its analogue K-41Am. They found these compounds to exhibit anti-HIV activity through inhibiting the activities of HIV-1 reverse transcriptase and integrase. This study is particularly important as it opens new avenues for anti-HIV drug design using K-41A and its analogues.

Antimicrobial Resistance and Molecular Diagnostics

Studies like those by Khaledi et al. (2020) and Khaledi et al. (2019) on Pseudomonas aeruginosa highlight the importance of predicting antimicrobial resistance using machine learning. Although not directly related to K-41, these studies emphasize the growing need for advanced diagnostics in the face of increasing antibiotic resistance, a context in which K-41's applications could be crucial.

Broader Implications in Environmental and Resistance Studies

Research on antibiotics in the environment, such as the work by Kemper (2008) and Martínez (2012), though not specific to K-41, are relevant in understanding the environmental impact of antibiotics and the emergence of resistance. These aspects are critical when considering the broader applications and implications of antibiotics like K-41.

Safety and Hazards

Mécanisme D'action

Target of Action

Antibiotic K 41, obtained from Streptomyces hygroscopicus, is known to have antibacterial and antiplasmodial activity .

Mode of Action

Antibiotics typically disrupt crucial biochemical pathways by binding to specific targets, thereby preventing cell growth and, in the case of bactericidal agents, causing cell death .

Biochemical Pathways

For instance, they may inhibit cell wall synthesis, disrupt DNA replication, interfere with RNA transcription, or halt protein translation . The disruption of these pathways leads to the inhibition of bacterial growth or even cell death.

Pharmacokinetics

It is known that k 41 is orally active , suggesting that it can be absorbed through the gastrointestinal tract. The pharmacokinetics of antibiotics typically involve absorption into the bloodstream, distribution to the site of infection, metabolism in the liver, and excretion via the kidneys .

Result of Action

K 41 has demonstrated potent in vitro antimalarial activities against drug-resistant strains of Plasmodium falciparum . It also exhibits antibacterial activity against gram-positive bacteria . These effects are likely the result of the compound’s interaction with its targets, leading to the disruption of essential biochemical pathways and ultimately inhibiting the growth or causing the death of the pathogen.

Propriétés

IUPAC Name |

(2R)-2-hydroxy-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O18/c1-23-38(62-37-20-18-30(54-10)28(6)59-37)25(3)46(9,52)65-39(23)33-16-15-31(60-33)32-17-19-35(61-32)45(8)42(57-13)27(5)48(66-45)24(2)34(55-11)21-29(63-48)22-36-44(7,58-14)41(56-12)26(4)47(53,64-36)40(49)43(50)51/h23-42,49,52-53H,15-22H2,1-14H3,(H,50,51)/t23-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33+,34+,35+,36-,37-,38-,39-,40-,41-,42+,44-,45+,46-,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHLVPYVNFSTBE-SMAIMEEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C(C1OC2CCC(C(O2)C)OC)C)(C)O)C3CCC(O3)C4CCC(O4)C5(C(C(C6(O5)C(C(CC(O6)CC7C(C(C(C(O7)(C(C(=O)O)O)O)C)OC)(C)OC)OC)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@]([C@@H]([C@H]1O[C@H]2CC[C@@H]([C@H](O2)C)OC)C)(C)O)[C@H]3CC[C@@H](O3)[C@@H]4CC[C@@H](O4)[C@@]5([C@@H]([C@H]([C@@]6(O5)[C@@H]([C@@H](C[C@H](O6)C[C@H]7[C@]([C@H]([C@@H]([C@](O7)([C@H](C(=O)O)O)O)C)OC)(C)OC)OC)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antibiotic K 41 | |

CAS RN |

53026-37-2 | |

| Record name | K 41 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053026372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

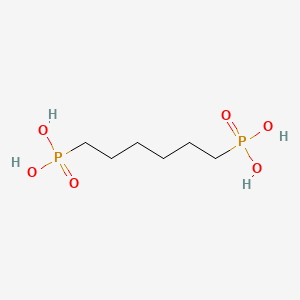

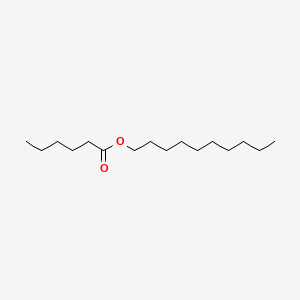

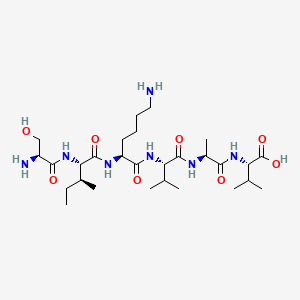

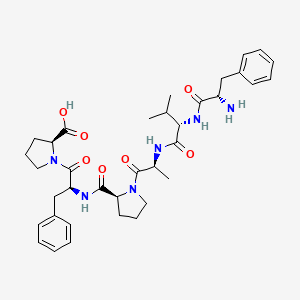

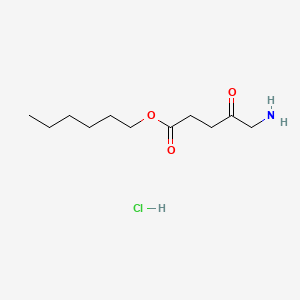

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methylcarbamic acid 3-[(2-methylhexanoyl)amino]phenyl ester](/img/structure/B1673149.png)